molecular formula C9H14N4O B1479404 2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine CAS No. 2097972-23-9

2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine

Cat. No.: B1479404
CAS No.: 2097972-23-9
M. Wt: 194.23 g/mol
InChI Key: LYPKBGHQDLKWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activities

  • Synthesis and Biological Activities : A study by Chandrashekaraiah et al. (2014) discusses the synthesis of new pyrimidine-azetidinone analogues and their evaluation for antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds were tested against bacterial and fungal strains and Mycobacterium tuberculosis, indicating their potential as a basis for designing antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Synthesis Methods

  • Novel Synthesis Approaches : Research by Svete et al. (2015) provides a synthesis route for (S)-1-(pyrimidin-4-yl)ethan-1-amines through cyclisation of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles. This method highlights a novel approach to creating pyrimidine-based compounds with potential applications in various fields (Svete et al., 2015).

Antifungal and Insecticidal Potential

  • Insecticidal and Antibacterial Evaluation : A study by Deohate et al. (2020) focuses on the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation and their evaluation for insecticidal and antibacterial potential. These compounds showed activity against Pseudococcidae insects and selected microorganisms, suggesting their application in developing new insecticidal and antimicrobial agents (Deohate et al., 2020).

Properties

IUPAC Name

2-[6-(azetidin-1-yl)pyrimidin-4-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-2-5-14-9-6-8(11-7-12-9)13-3-1-4-13/h6-7H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPKBGHQDLKWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC(=NC=N2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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